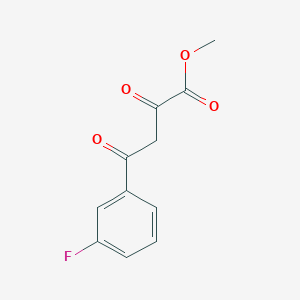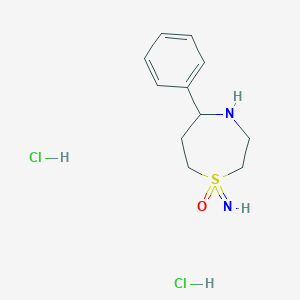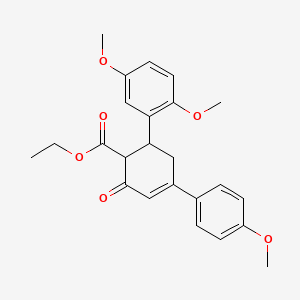![molecular formula C14H17ClN2O6S B2693470 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate CAS No. 83439-56-9](/img/structure/B2693470.png)
1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with an aminosulfonyl phenyl group and three methyl groups, making it a subject of interest in both organic and medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate typically involves multiple steps, starting with the preparation of the pyridinium core. The synthetic route may include:
Formation of the Pyridinium Core: This can be achieved through the reaction of 2,4,6-trimethylpyridine with a suitable electrophile.
Introduction of the Aminosulfonyl Phenyl Group: This step involves the nucleophilic substitution of the pyridinium core with 4-aminosulfonylbenzene.
Formation of the Perchlorate Salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds with target molecules, while the pyridinium core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate can be compared with similar compounds such as:
N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide: This compound has a similar aminosulfonyl phenyl group but differs in the core structure.
N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide: This compound features a benzamide core instead of a pyridinium core.
N-[4-(Aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenesulfonamide;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O2S.ClHO4/c1-10-8-11(2)16(12(3)9-10)13-4-6-14(7-5-13)19(15,17)18;2-1(3,4)5/h4-9H,1-3H3,(H2,15,17,18);(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZTFFKRXFWJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)S(=O)(=O)N)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)

![2-({[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2693396.png)
![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)
![N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2693402.png)
![N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE](/img/structure/B2693403.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2693409.png)
